Gepotidacin

Uncomplicated urinary tract infection Phase III clinical trial Therapeutic success

Gepotidacin (GSK2140944) is the first FDA-approved triazaacenaphthylene antibiotic, the only oral NBTI-class agent. Its novel binding site on GyrA/ParC is not shared by fluoroquinolones, retaining potency against ciprofloxacin-resistant E. coli (MIC90 4 μg/mL) and N. gonorrhoeae (MIC 0.25 μg/mL, 64-fold lower than ciprofloxacin). EAGLE-3 superiority vs nitrofurantoin (58.5% vs 43.6%). Dual-target mechanism requires simultaneous mutations for resistance, reducing on-therapy resistance risk. The only commercially available NBTI reference standard.

Molecular Formula C24H28N6O3
Molecular Weight 448.5 g/mol
CAS No. 1075236-89-3
Cat. No. B1671446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGepotidacin
CAS1075236-89-3
SynonymsGSK-2140944;  GSK2140944;  GSK 2140944;  GSK-2140944E;  GSK2140944E;  GSK 2140944E;  Gepotidacin
Molecular FormulaC24H28N6O3
Molecular Weight448.5 g/mol
Structural Identifiers
SMILESC1CC2=CC(=NC=C2OC1)CNC3CCN(CC3)CC4CN5C(=O)C=CC6=C5N4C(=O)C=N6
InChIInChI=1S/C24H28N6O3/c31-22-4-3-20-24-29(22)15-19(30(24)23(32)13-27-20)14-28-7-5-17(6-8-28)25-11-18-10-16-2-1-9-33-21(16)12-26-18/h3-4,10,12-13,17,19,25H,1-2,5-9,11,14-15H2/t19-/m1/s1
InChIKeyPZFAZQUREQIODZ-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Gepotidacin (CAS 1075236-89-3): First-in-Class Oral Triazaacenaphthylene Antibiotic for Uncomplicated UTI and Gonorrhea – Procurement & Differentiation Evidence


Gepotidacin (GSK2140944, CAS 1075236-89-3) is a first-in-class, bactericidal triazaacenaphthylene antibiotic developed by GSK [1]. It functions as a novel bacterial topoisomerase inhibitor (NBTI) that selectively inhibits bacterial DNA replication via a distinct binding site on DNA gyrase (GyrA) and topoisomerase IV (ParC) not utilized by any currently approved human therapeutic agent [2]. FDA approved for uncomplicated UTI (uUTI) in March 2025 and for uncomplicated urogenital gonorrhea (uGC) in December 2025, gepotidacin represents the first new oral antibiotic class for uUTI in over 20 years [3].

Why Generic Substitution of Gepotidacin Fails: Mechanism-Based Barriers to Comparator Interchangeability


Generic substitution of gepotidacin with existing first-line oral antibiotics (nitrofurantoin, fosfomycin, fluoroquinolones) or injectable cephalosporins is scientifically unjustified due to a fundamentally distinct molecular mechanism and binding site. Gepotidacin is a triazaacenaphthylene bacterial topoisomerase inhibitor with a unique binding site on GyrA and ParC not shared by fluoroquinolones [1]. This mechanism translates to clinically meaningful differentiation: gepotidacin maintains activity against ciprofloxacin-resistant uropathogens and Neisseria gonorrhoeae isolates harboring ParC mutations that confer resistance to other agents [2]. Furthermore, Phase III trials demonstrate gepotidacin's oral route enables outpatient treatment of urogenital gonorrhea, addressing the logistical and compliance limitations of intramuscular ceftriaxone-based regimens [3].

Gepotidacin Quantitative Differentiation Evidence: Head-to-Head Phase III Data vs. Nitrofurantoin and Ceftriaxone


Gepotidacin Phase III Superiority vs. Nitrofurantoin in Uncomplicated UTI (EAGLE-3 Trial)

In the pivotal EAGLE-3 Phase III trial, gepotidacin demonstrated statistically significant superiority over nitrofurantoin, an existing first-line uUTI treatment, on the primary endpoint of combined clinical and microbiological therapeutic success at the test-of-cure visit (10-13 days post-treatment initiation) [1]. This trial, along with EAGLE-2, was halted early for efficacy following an Independent Data Monitoring Committee recommendation [1].

Uncomplicated urinary tract infection Phase III clinical trial Therapeutic success

Gepotidacin Phase III Non-Inferiority vs. IM Ceftriaxone plus Oral Azithromycin in Uncomplicated Urogenital Gonorrhea

In the pivotal EAGLE-1 Phase III trial, oral gepotidacin (two 3,000 mg doses) demonstrated non-inferiority to the standard-of-care combination regimen of intramuscular ceftriaxone (500 mg) plus oral azithromycin (1,000 mg) for the treatment of uncomplicated urogenital gonorrhea [1]. The primary endpoint was microbiological response (bacterial eradication) at the test-of-cure visit 3-7 days after treatment [1].

Uncomplicated urogenital gonorrhea Oral antibiotic Microbiological cure

Gepotidacin Retains In Vitro Activity Against Ciprofloxacin-Resistant N. gonorrhoeae Isolates

Gepotidacin demonstrates potent in vitro activity against Neisseria gonorrhoeae isolates, including those non-susceptible to ciprofloxacin. In broth microdilution studies, the gepotidacin MIC for a ciprofloxacin-non-susceptible isolate (ciprofloxacin MIC = 16 μg/mL) was 0.25 μg/mL [1]. Across 25 N. gonorrhoeae strains (including five ciprofloxacin-non-susceptible), the MIC50 and MIC90 were 0.12 μg/mL and 0.25 μg/mL, respectively [1].

Neisseria gonorrhoeae Fluoroquinolone resistance Minimum inhibitory concentration

Gepotidacin Activity Against Ciprofloxacin-Non-Susceptible E. coli UTI Isolates

In a global surveillance study of 4,000 UTI isolates, gepotidacin demonstrated activity against ciprofloxacin-non-susceptible Escherichia coli. The gepotidacin MIC90 against ciprofloxacin-non-susceptible E. coli isolates was 4 μg/mL [1]. The gepotidacin MIC90 against all E. coli isolates tested was also 4 μg/mL, indicating consistent activity regardless of fluoroquinolone susceptibility status [1].

Escherichia coli Fluoroquinolone resistance Urinary tract infection

Single-Step Resistance Selection: Gepotidacin Exhibits Low Spontaneous Resistance Frequency

In single-step resistance selection studies against N. gonorrhoeae strains (including a ciprofloxacin-non-susceptible strain), gepotidacin did not recover any spontaneous mutants, indicating a low rate of spontaneous single-step resistance [1]. The dual-target mechanism of gepotidacin (inhibiting both DNA gyrase and topoisomerase IV) likely necessitates simultaneous mutations in both enzymes for resistance to emerge [2].

Antibiotic resistance Mutant prevention Neisseria gonorrhoeae

Gepotidacin Bactericidal Activity Against Enterobacterales UTI Pathogens

Gepotidacin exhibits bactericidal activity against Enterobacterales uropathogens. In a study of 50 representative Enterobacterales UTI isolates, gepotidacin was bactericidal (minimum bactericidal concentration [MBC]/MIC ratio ≤4) against 94% (47/50) of isolates tested [1]. Bactericidal activity is clinically relevant for infections where host immune clearance may be suboptimal and for reducing the risk of bacterial persistence or relapse.

Bactericidal MBC/MIC ratio Enterobacterales

Gepotidacin High-Impact Research and Clinical Application Scenarios Driven by Differentiation Evidence


First-Line Oral Treatment for Uncomplicated UTI in Settings with Fluoroquinolone Resistance or Contraindications

Based on EAGLE-3 superiority data (58.5% therapeutic success vs. 43.6% for nitrofurantoin) [1] and demonstrated activity against ciprofloxacin-non-susceptible E. coli (MIC90 4 μg/mL) [2], gepotidacin is positioned for first-line use in uncomplicated UTI where fluoroquinolone resistance prevalence is high or where nitrofurantoin is contraindicated (e.g., G6PD deficiency, renal impairment with CrCl <30 mL/min). FDA approval for uUTI in females ≥12 years and ≥40 kg supports immediate clinical implementation [3].

Oral-Only Outpatient Management of Uncomplicated Urogenital Gonorrhea

EAGLE-1 Phase III non-inferiority data (92.6% microbiological eradication vs. 91.2% for IM ceftriaxone + oral azithromycin) [4] establish gepotidacin as an oral-only alternative to injectable cephalosporin regimens. This scenario is particularly valuable in settings where intramuscular administration presents logistical barriers (e.g., public health clinics, remote care, needle-averse populations, or during public health emergencies requiring mass treatment). FDA approval for uGC in patients ≥12 years and ≥40 kg supports this application [5].

Treatment of Gonorrhea in Regions with High Fluoroquinolone-Resistant N. gonorrhoeae Prevalence

Gepotidacin demonstrates a 64-fold lower MIC (0.25 μg/mL) compared to ciprofloxacin (16 μg/mL) against ciprofloxacin-resistant N. gonorrhoeae isolates [6]. This supports gepotidacin as a targeted oral option in geographic regions or patient populations where fluoroquinolone-resistant N. gonorrhoeae prevalence exceeds recommended treatment thresholds (e.g., CDC recommendation to avoid fluoroquinolones when resistance prevalence >5%).

Antimicrobial Stewardship Programs Seeking Agents with Low Resistance Selection Potential

The dual-target mechanism of gepotidacin (inhibiting both GyrA and ParC) requires simultaneous mutations in both enzymes for resistance to emerge [7]. Single-step resistance selection studies recovered no spontaneous mutants [6]. This property supports inclusion of gepotidacin in antimicrobial stewardship programs prioritizing agents with lower propensity for on-therapy resistance amplification, particularly for high-volume outpatient indications like uUTI and urogenital gonorrhea.

Quote Request

Request a Quote for Gepotidacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.